molecular formula CrH4O2 B8082659 Chromhydroxyd

Chromhydroxyd

Cat. No.: B8082659
M. Wt: 88.027 g/mol
InChI Key: DJCIVHDYINPEKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chromhydroxyd (Cr(OH)₃) is a chromium-based hydroxide compound characterized by its layered structure, where chromium(III) ions are octahedrally coordinated to hydroxyl groups. Industrially, it is utilized as a precursor for chromium oxide synthesis, a corrosion inhibitor, and a pigment in ceramics and paints . Its stability under acidic and alkaline conditions (pH 3–12) makes it suitable for wastewater treatment to adsorb heavy metals like lead and cadmium .

Properties

IUPAC Name

chromium;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cr.2H2O/h;2*1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCIVHDYINPEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.[Cr]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CrH4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.027 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Chromhydroxyd is structurally and functionally comparable to iron(III) hydroxide (Fe(OH)₃) and aluminum hydroxide (Al(OH)₃) . Below is a detailed analysis of their properties, applications, and research findings.

Structural and Chemical Properties
Property This compound (Cr(OH)₃) Iron(III) Hydroxide (Fe(OH)₃) Aluminum Hydroxide (Al(OH)₃)
Molecular Weight (g/mol) 103.02 106.87 78.00
Solubility (g/L, 25°C) 6.7 × 10⁻³¹ 3.2 × 10⁻⁹ 2.4 × 10⁻⁸
Thermal Stability Decomposes at ~300°C to Cr₂O₃ Decomposes at ~200°C to Fe₂O₃ Decomposes at ~180°C to Al₂O₃
Amphoteric Behavior Reacts with HCl and NaOH Reacts with HCl only Reacts with HCl and NaOH

Key Findings :

  • This compound’s lower solubility compared to Fe(OH)₃ and Al(OH)₃ enhances its utility in high-pH environments, such as industrial effluent treatment .
  • Its higher thermal stability (decomposition at 300°C vs. 180–200°C for others) allows for applications in high-temperature catalysis .
  • Unlike Fe(OH)₃, both Cr(OH)₃ and Al(OH)₃ react with strong bases, broadening their use in pH-adjustable systems .

Research Insights :

  • This compound outperforms Fe(OH)₃ in heavy-metal adsorption due to stronger Cr–O bonding, as confirmed by X-ray photoelectron spectroscopy (XPS) .
  • In catalysis, Cr(OH)₃’s redox activity surpasses Fe(OH)₃, though Al(OH)₃ is inert in such reactions .
  • Al(OH)₃ dominates pharmaceutical applications (e.g., antacids) due to lower toxicity, whereas Cr(OH)₃’s use is restricted by chromium’s environmental risks .
Analytical Differentiation

Analytical techniques such as X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) distinguish these hydroxides:

  • XRD Peaks : Cr(OH)₃ shows distinct peaks at 2θ = 24.5°, 33.2°, and 36.7°, absent in Fe(OH)₃ and Al(OH)₃ .
  • FTIR Bands : Cr(OH)₃ exhibits a sharp O–H stretch at 3450 cm⁻¹ and Cr–O vibrations at 580 cm⁻¹, while Fe(OH)₃ has Fe–O bands at 620 cm⁻¹ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chromhydroxyd
Reactant of Route 2
Chromhydroxyd

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.